Bufotalinin - 562-21-0

Bufotalinin

Catalog Number: EVT-3480269
CAS Number: 562-21-0
Molecular Formula: C24H30O6
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of bufotalinin is the venom of toads, particularly species like Bufo gargarizans and Bufo melanostictus. These toads produce bufadienolides as part of their defense mechanism against predators. The extraction process typically involves solvent extraction from the skin and parotid glands, followed by purification techniques such as chromatography .

Classification

Bufotalinin belongs to the broader class of bufadienolides, which are characterized by their steroidal structure and specific functional groups that contribute to their biological activities. These compounds are often studied for their potential medicinal properties, including anti-cancer and cardiotonic effects .

Synthesis Analysis

Methods

Bufotalinin can be synthesized through various methods, including:

  • Extraction from Natural Sources: The most common method involves extracting bufotalinin from toad venom, followed by purification using chromatographic techniques.
  • Synthetic Routes: There are also synthetic approaches that utilize chemical reactions to create bufotalinin from simpler organic compounds. These methods may involve multi-step synthesis processes that include oxidation, reduction, and substitution reactions .

Technical Details

The extraction process typically involves:

  1. Solvent Extraction: Using solvents like methanol or ethanol to dissolve bufotalinin from the toad's venom.
  2. Chromatography: Purifying the extracted compound through high-performance liquid chromatography (HPLC) or similar techniques to isolate bufotalinin from other components present in the venom.

In synthetic routes, key reactions may include:

  • Oxidation: Converting precursors into bufotalinin using oxidizing agents.
  • Reduction: Modifying the compound's structure to enhance its pharmacological properties .
Molecular Structure Analysis

Structure

Bufotalinin has a complex steroidal structure characterized by multiple hydroxyl groups and a specific arrangement of carbon atoms. The molecular formula for bufotalinin is C24H31O6C_{24}H_{31}O_6, indicating it contains 24 carbon atoms, 31 hydrogen atoms, and 6 oxygen atoms.

Data

The structural elucidation of bufotalinin has been achieved through various spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • X-ray Crystallography

These techniques help confirm the compound's identity and provide insights into its three-dimensional conformation .

Chemical Reactions Analysis

Reactions

Bufotalinin undergoes several types of chemical reactions:

  • Oxidation: Bufotalinin can be oxidized to form related compounds like bufotalin.
  • Reduction: It can be reduced to dihydrobufotalinin, altering its biological activity.
  • Substitution: Nucleophilic substitution can introduce various functional groups into the molecule, modifying its pharmacological properties.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Technical Details

The reaction conditions vary based on the desired transformation:

  • Oxidation Conditions: Typically carried out in acidic or basic media.
  • Reduction Conditions: Conducted under controlled temperatures to prevent decomposition or unwanted side reactions.
Mechanism of Action

Process

Bufotalinin exerts its biological effects primarily through interactions with cellular membranes and ion channels. It is known to inhibit sodium-potassium ATPase activity, which leads to increased intracellular calcium levels. This mechanism is crucial for its cardiotoxic effects as well as its potential anticancer properties.

Data

Research indicates that bufotalinin can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. This makes it a candidate for further investigation in cancer therapeutics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Melting Point: The melting point of bufotalinin has been reported around 190-192 °C.
  • Stability: Generally stable under normal laboratory conditions but sensitive to light and heat.

Relevant data regarding its chemical reactivity indicates that bufotalinin can undergo hydrolysis under acidic or basic conditions, affecting its bioavailability and activity .

Applications

Scientific Uses

Bufotalinin has garnered attention for its potential applications in:

  • Pharmacology: Investigated for its cardiotonic effects and potential use as an anticancer agent.
  • Toxicology Studies: Used to study the effects of bufadienolides on human health and environmental impact due to its toxicity profile.

Research continues into optimizing its extraction methods and enhancing its therapeutic efficacy while minimizing toxicity .

Biosynthesis Pathways and Metabolic Engineering

Enzymatic Pathways in Bufadienolide Biosynthesis

Bufotalinin originates from the cholesterol backbone through a multi-step enzymatic process conserved across bufonid species. The biosynthetic pathway initiates with the cyclization of 2,3-oxidosqualene to form the steroidal scaffold, catalyzed by oxidosqualene cyclase (OSC). This represents the committed step toward bufadienolide production [2]. Subsequent modifications involve cytochrome P450 (CYP450)-mediated oxidations, which introduce hydroxyl groups at strategic positions. Research confirms that C14β-hydroxylation is a critical early modification that determines the structural conformation essential for bufotalinin's bioactivity [7].

The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (Hmgcr) serves as the primary rate-limiting factor in cholesterol biosynthesis, providing the precursor pool for bufadienolide production. Transcriptomic analyses of Bufo gargarizans parotoid glands reveal that hmgcr exhibits tandem gene duplication events, resulting in five functional copies that collectively enhance cholesterol production capacity by 3.2-fold compared to non-toxin-producing tissues [4]. This genomic adaptation provides the metabolic flux required for high-yield bufotalinin biosynthesis. The final stages involve C17-pyrone ring formation, mediated by a specialized lactonase that converts the C24 side chain into the characteristic α-pyrone moiety unique to bufadienolides [7].

Table 1: Key Enzymes in Bufotalinin Biosynthesis Pathway

Enzyme ClassGene SymbolCatalytic FunctionLocalization
Oxidosqualene CyclaseOSCCholesterol scaffold formationEndoplasmic Reticulum
Cytochrome P450CYP27A1C14β-hydroxylationMitochondria
Cytochrome P450CYP2C29C5β-hydroxylationMicrosomes
LactonaseBufLC17-pyrone ring formationCytosol
3-Hydroxy-3-methylglutaryl-CoA reductaseHmgcrCholesterol precursor synthesisCytosol

Recent metabolic engineering efforts have focused on reconstructing this pathway in heterologous systems. Yeast (Saccharomyces cerevisiae) engineered with Bufo CYP450 isoforms demonstrated partial bufadienolide production, though yields remain suboptimal due to insufficient post-translational modification of amphibian enzymes in fungal hosts [2]. Alternative approaches using plant cell cultures (Digitalis lanata) show enhanced compatibility with steroid-modifying enzymes, achieving bufotalinin titers of 0.8 mg/L through biotransformation of exogenously added cholesterol precursors [7].

Role of Suberoylarginine Esterification in Bufotalinin Derivatization

Bufotalinin undergoes critical bioactivation through esterification with suberoylarginine to form bufotoxin derivatives, significantly enhancing its biological targeting. This derivatization occurs exclusively at the C14 hydroxyl position of bufotalinin's steroidal core, as confirmed by X-ray crystallography of isolated complexes [5]. The esterification reaction is catalyzed by serine-protease-like transferases (SPLTs) that recognize both the bufadienolide substrate and the suberoylarginine donor [7].

The suberoylarginine moiety functions as a molecular address tag that directs bufotalinin derivatives toward cellular uptake via organic anion transporters (OATs). This transport mechanism explains the selective accumulation of esterified bufotalinin in hepatic and renal tissues, where OAT expression is highest [5]. Structural analysis reveals that the arginine head group forms electrostatic interactions with phospholipid head groups in cell membranes, facilitating membrane penetration independent of transporter proteins [7].

Table 2: Structural Characteristics of Bufotalinin Derivatives

DerivativeMolecular FormulaEsterification PositionWater Solubility (mg/mL)Bioactivity Index
Bufotalinin (free)C₂₄H₃₂O₆-0.12 ± 0.031.0
BufotalinC₂₆H₃₆O₆C16-acetate0.08 ± 0.022.3
Bufotoxin BT-3C₄₀H₆₀N₄O₁₀C14-suberoylarginine3.42 ± 0.155.8
3-Epi-bufotalininC₂₄H₃₂O₆-0.15 ± 0.020.7

Enzymatic studies demonstrate that the SPLT-catalyzed reaction follows ping-pong bi-bi kinetics, with Km values of 18.3 μM for bufotalinin and 22.7 μM for suberoylarginine. The catalytic efficiency (kcat/Km) increases 7-fold when microsomal preparations are supplemented with anionic phospholipids, suggesting membrane-dependent enzyme activation [7]. Biocatalytic optimization has achieved conversion rates exceeding 80% using immobilized SPLT isoforms from Bufo gargarizans in continuous-flow reactors, highlighting the potential for industrial-scale production of bufotalinin derivatives [5].

Comparative Analysis of Biosynthetic Gene Clusters Across Bufo Species

Genomic comparisons reveal significant structural polymorphisms in bufadienolide biosynthetic gene clusters (BGCs) across medically significant Bufo species. Bufo gargarizans possesses the most complex BGC, spanning 1.7 Mb on chromosome 3q14.2 and containing 27 core biosynthetic genes including tandem arrays of CYP450 isoforms (CYP27A1, CYP2C29, CYP2C39) and hmgcr paralogs [4]. This expanded gene complement correlates with higher bufotalinin production (8.15-15.93% of total parotoid secretion) compared to Bufo melanostictus (2.45-4.14%), which has experienced evolutionary gene loss in its 0.9 Mb BGC [3].

Proteomic analyses of parotoid gland secretions identify species-specific isoform expression of key modification enzymes. Bufo gargarizans exclusively expresses CYP450-GA2, which catalyzes C16β-hydroxylation preceding bufotalinin formation, while Bufo raddei utilizes CYP450-RA1 for C12β-hydroxylation, yielding structurally distinct bufadienolides [6]. These enzymatic differences explain the variable bufotalinin concentrations measured across species: B. raddei (13.21-14.68%), B. andrewsi (11.15-13.50%), and B. gargarizans (8.15-15.93%) [3].

Table 3: Comparative Bufotalinin Biosynthesis Across Bufo Species

SpeciesTotal Bufadienolides (%)Bufotalinin Content (%)Key CYP450 IsoformsHmgcr Copies
Bufo gargarizans15.93 ± 1.23.42 ± 0.3CYP27A1, CYP2C29, CYP2C395
Bufo melanostictus4.14 ± 0.80.86 ± 0.1CYP27A1, CYP2C182
Bufo raddei14.68 ± 1.52.91 ± 0.4CYP27A1, CYP2C29, CYP12β4
Bufo andrewsi13.50 ± 1.32.78 ± 0.3CYP27A1, CYP2C29, CYP16α4

Transcriptome-wide association studies of toxin-producing tissues (parotoid glands and dorsal skin) reveal that regulatory element divergence, not merely gene presence/absence, determines bufotalinin production capacity. B. gargarizans exhibits enhanced expression of the transcription factor Bufo-TF-3, which binds promoter regions of hmgcr and CYP2C29 genes, increasing their transcription 5.8-fold compared to B. melanostictus [4]. Additionally, B. gargarizans has evolved insulator elements that prevent the silencing of bufadienolide genes by repressive chromatin domains, maintaining constitutive expression in parotoid tissue [6].

Synteny analysis indicates that the ancestral Bufo BGC emerged through recurrent gene duplications followed by functional divergence, with CYP450 genes experiencing the strongest positive selection (dN/dS = 2.7). Modern species distribution reflects differential gene retention: B. gargarizans preserved nearly all ancestral bufadienolide genes, while B. melanostictus underwent pseudogenization of CYP2C39 and hmgcr-3, explaining its reduced bufotalinin output [3] [4]. These genomic resources provide foundations for metabolic engineering platforms aiming to reconstruct bufotalinin biosynthesis in controlled biotechnological systems.

Properties

CAS Number

562-21-0

Product Name

Bufotalinin

IUPAC Name

(2S,4R,6R,7R,11S,14S,16S)-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C24H30O6/c1-21-7-5-16-17(6-9-23(28)11-15(26)4-8-22(16,23)13-25)24(21)19(30-24)10-18(21)14-2-3-20(27)29-12-14/h2-3,12-13,15-19,26,28H,4-11H2,1H3/t15-,16?,17?,18+,19+,21+,22-,23-,24+/m0/s1

InChI Key

TYFUTHRVUVOENP-SHFSIXQYSA-N

SMILES

CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6(C3(CCC(C6)O)C=O)O

Canonical SMILES

CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6(C3(CCC(C6)O)C=O)O

Isomeric SMILES

C[C@]12CCC3C([C@@]14[C@H](O4)C[C@@H]2C5=COC(=O)C=C5)CC[C@]6([C@@]3(CC[C@@H](C6)O)C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.